5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole
Description
Significance of the Pyrazole (B372694) Heterocycle in Chemical and Biological Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov Its prevalence in a wide array of biologically active compounds has earned it the status of a "privileged scaffold." This term reflects the ability of the pyrazole core to serve as a versatile framework for the development of ligands that can interact with multiple, diverse biological targets.
The significance of the pyrazole heterocycle is underscored by its presence in numerous commercially successful pharmaceuticals. These drugs exhibit a broad spectrum of therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. nih.gov The structural features of the pyrazole ring, such as its planarity, aromaticity, and capacity for hydrogen bonding, contribute to its ability to mimic other chemical groups in biological systems, a concept known as bioisosterism. This allows for the fine-tuning of a drug's pharmacological properties.
Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they are employed as herbicides, insecticides, and fungicides. Their diverse applications also extend to materials science, where they are investigated for use in dyes, fluorescent probes, and as ligands in catalysis. The ongoing exploration of pyrazole chemistry continues to yield novel compounds with a wide range of potential applications, cementing its importance in contemporary research.
Rationale for Academic Investigation of 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole
The academic investigation of a specific molecule like this compound is driven by a combination of factors rooted in the established importance of its constituent parts. While direct, extensive research on this exact compound is not widely published, the rationale for its synthesis and study can be inferred from the known effects of its structural motifs in related molecules.
The pyrazole core, as established, is a well-validated pharmacophore. The substituents at the 1 and 5 positions of the pyrazole ring in the target molecule are key to its specific potential. The 5-bromo substitution is of particular interest. Halogen atoms, such as bromine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability. Furthermore, the bromine atom can serve as a synthetic handle, allowing for further chemical modifications and the creation of a library of related compounds through cross-coupling reactions.
The 1-(2-fluorobenzyl) group is also a critical feature. The benzyl (B1604629) group is a common substituent in medicinal chemistry, often introduced to explore interactions with hydrophobic pockets in biological targets. The presence of a fluorine atom on the benzyl ring is a strategic choice. Fluorine is known to enhance metabolic stability by blocking sites of oxidative metabolism. It can also alter the acidity of nearby protons and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and efficacy. For instance, research into 1-benzyl-1H-pyrazole derivatives has identified potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a target for diseases related to necrosis. nih.gov
Therefore, the combination of a pyrazole scaffold with bromo and fluorobenzyl substituents in this compound presents a molecule with a high potential for novel biological activity, making it a logical and compelling target for academic investigation.
Overview of Key Academic Research Areas and Methodologies for Related Chemical Scaffolds
The academic exploration of pyrazole-based compounds like this compound encompasses several key research areas and employs a range of established and innovative methodologies.
Synthesis: The construction of the pyrazole ring is a primary focus. Classical methods often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-substituted pyrazoles, such as the target compound, direct N-alkylation or N-arylation of a pre-formed pyrazole ring is a common strategy. nih.gov Modern synthetic approaches include microwave-assisted synthesis to accelerate reaction times and improve yields, as well as one-pot procedures that enhance efficiency by combining multiple reaction steps without isolating intermediates. nih.gov
Structural Characterization: Once synthesized, the precise structure of the compound must be unequivocally confirmed. A suite of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule.
X-ray Crystallography: For crystalline solids, X-ray diffraction analysis can provide a definitive three-dimensional structure of the molecule. uni.lu
Biological Evaluation: A primary goal of synthesizing novel pyrazole derivatives is to assess their biological activity. This typically involves screening the compound against a panel of biological targets. For example, given the structural similarities to known anticancer agents, this compound would likely be tested for its antiproliferative effects against various cancer cell lines. nih.gov Similarly, its potential as a kinase inhibitor or for other therapeutic applications would be explored through relevant in vitro assays. nih.gov
The following tables provide illustrative data for compounds structurally related to this compound, showcasing the types of information generated during its academic investigation.
Table 1: Physicochemical Properties of Related Pyrazole Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (predicted) |
|---|---|---|---|
| 5-Bromo-1-phenyl-1H-pyrazole uni.lu | C₉H₇BrN₂ | 223.07 | 2.9 |
| 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole uni.lu | C₉H₆BrFN₂ | 241.06 | 3.0 |
Table 2: Spectroscopic Data for a Representative N-Benzyl Pyrazole Derivative
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
|---|
| Hypothetical data for this compound | 7.5-7.0 (m, 5H, Ar-H & pyrazole-H), 6.3 (d, 1H, pyrazole-H), 5.4 (s, 2H, CH₂) | 160.2 (C-F), 142.1, 135.8, 129.5, 128.8, 127.4, 124.6, 115.7, 108.3, 53.2 (CH₂) | [M+H]⁺: 283.0/285.0 |
This table contains hypothetical data for illustrative purposes, as specific experimental data for the target compound is not publicly available.
Table 3: Biological Activity of Related Pyrazole Compounds
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole | RIP1 Kinase | K_d = 0.078 µM | nih.gov |
| N,N-disubstituted-N'-[1-aryl-1H-pyrazol-5-yl]-methnimidamides | NCI-H661, NPC-TW01, Jurkat cancer cell lines | IC₅₀ in low micromolar range | nih.gov |
Properties
IUPAC Name |
5-bromo-1-[(2-fluorophenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-10-5-6-13-14(10)7-8-3-1-2-4-9(8)12/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYAKKBCJGNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Retrosynthetic Analysis of 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com The analysis for this compound identifies several key disconnections.
The primary disconnection points are:
C5-Br Bond: The bromine atom at the 5-position can be introduced via an electrophilic bromination reaction. This leads to the precursor 1-(2-fluorobenzyl)-1H-pyrazole. This is a common functional group interconversion (FGI).
N1-Benzyl Bond: The bond between the pyrazole (B372694) N1 nitrogen and the benzyl (B1604629) group can be disconnected. This suggests an N-alkylation reaction between a pyrazole and a 2-fluorobenzyl halide. This disconnection reveals pyrazole and 2-fluorobenzyl bromide as key intermediates.
Pyrazole Ring Formation: The pyrazole heterocycle itself can be disconnected through its C-N and C-C bonds. The most common approach for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. thieme-connect.comresearchgate.net
This analysis suggests two primary synthetic pathways:
Pathway A: Synthesis of the pyrazole core, followed by N-alkylation with the 2-fluorobenzyl moiety, and finally, bromination at the 5-position.
Pathway B: Synthesis of a 5-bromopyrazole intermediate, followed by N-alkylation with the 2-fluorobenzyl group.
Pathway A is often preferred as the final bromination step can be highly regioselective on the pre-functionalized pyrazole ring.
Detailed Synthetic Routes and Reaction Optimizations
Synthesis of Pyrazole Core Precursors
The construction of the pyrazole ring is a foundational step. The most prevalent method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. thieme-connect.com To obtain an unsubstituted pyrazole at positions 3, 4, and 5, a simple 1,3-dicarbonyl equivalent is required. Malondialdehyde or its protected forms, such as 1,1,3,3-tetramethoxypropane, are suitable precursors.
The reaction involves the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to generate malondialdehyde in situ, which then reacts with hydrazine hydrate to form the pyrazole ring.
| Reactant 1 | Reactant 2 | Conditions | Product | Typical Yield |
| 1,1,3,3-Tetramethoxypropane | Hydrazine hydrate | Acid catalyst (e.g., HCl), H₂O/Ethanol, Reflux | Pyrazole | 75-85% |
Alternatively, other precursors for the C3 backbone of the pyrazole can be employed, such as α,β-unsaturated aldehydes or ketones. researchgate.net
Regioselective Formation of the 1H-Pyrazole Heterocycle
When using unsymmetrical 1,3-dicarbonyl compounds, the cyclocondensation with hydrazine can lead to a mixture of two regioisomeric pyrazoles. thieme-connect.com Achieving high regioselectivity is a significant challenge in pyrazole synthesis. mdpi.comsioc-journal.cn For the synthesis of the parent pyrazole, this is not an issue due to the symmetry of the malondialdehyde precursor. However, in the synthesis of substituted analogues, controlling regioselectivity is crucial.
Several factors influence the regioselectivity of this reaction:
Solvent: Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), have been shown to provide higher regioselectivity compared to protic solvents like ethanol or acetic acid. thieme-connect.com
Catalyst: The choice of acid or base catalyst can direct the initial nucleophilic attack of the hydrazine, thereby influencing the final product ratio.
Substituent Effects: The electronic and steric properties of the substituents on the 1,3-dicarbonyl precursor play a significant role in determining the outcome of the reaction. thieme-connect.com
For the synthesis of the unsubstituted pyrazole core needed for the target molecule, these considerations are minimal, and the reaction proceeds straightforwardly to a single product.
N-Functionalization Strategies with 2-Fluorobenzyl Moiety
The introduction of the 2-fluorobenzyl group onto the pyrazole nitrogen is typically achieved via an N-alkylation reaction. Pyrazole, being a weak base, can be deprotonated with a suitable base to form the pyrazolate anion, which then acts as a nucleophile.
The reaction of pyrazole with 2-fluorobenzyl bromide or chloride in the presence of a base is a common and effective method. semanticscholar.org A challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the potential for reaction at either the N1 or N2 position. For the unsubstituted pyrazole ring, these positions are equivalent, leading to a single N-alkylated product.
Various conditions can be employed for this transformation, with phase-transfer catalysis being a particularly efficient method that avoids the need for anhydrous solvents. researchgate.net
| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Product | Typical Yield |
| Pyrazole | 2-Fluorobenzyl bromide | KOH / K₂CO₃ | Tetrabutylammonium (B224687) bromide (TBAB) | Toluene or neat | 1-(2-Fluorobenzyl)-1H-pyrazole | >90% |
| Pyrazole | 2-Fluorobenzyl chloride | NaH | None | DMF / THF | 1-(2-Fluorobenzyl)-1H-pyrazole | 80-90% |
The use of trichloroacetimidates as alkylating agents under acid catalysis has also been developed as a method for N-alkylation of pyrazoles. mdpi.com
Directed Bromination Reactions at the 5-Position of the Pyrazole Ring
The final step in the proposed synthetic sequence is the regioselective bromination of 1-(2-fluorobenzyl)-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution. The C4 position is generally the most reactive towards electrophiles. However, if the C4 position is blocked or if specific directing groups are present, substitution can occur at other positions.
In the case of 1-substituted pyrazoles, bromination often occurs at the 4-position. To achieve bromination at the 5-position, specific reaction conditions or a different synthetic strategy might be necessary. It has been noted that direct bromination of some 1-substituted pyrazoles can lead to the 5-bromo derivative, although this can be substrate-dependent.
Common brominating agents for heterocycles include N-Bromosuccinimide (NBS) and bromine (Br₂). The choice of solvent can also influence the regioselectivity of the reaction.
| Substrate | Brominating Agent | Solvent | Conditions | Product |
| 1-(2-Fluorobenzyl)-1H-pyrazole | N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄ | Room Temperature or Reflux | 4-Bromo-1-(2-fluorobenzyl)-1H-pyrazole (major) and/or this compound |
| 1-(2-Fluorobenzyl)-1H-pyrazole | Bromine (Br₂) | Acetic Acid or Dichloromethane | 0°C to Room Temperature | Mixture of brominated products |
Given the challenge of direct regioselective bromination at C5, an alternative approach (Pathway B) becomes attractive. This would involve starting with a 5-bromopyrazole, which can be synthesized through multi-step sequences, and then performing the N-alkylation as the final step. google.com
Chemical Derivatization and Analogue Synthesis
The bromine atom at the 5-position of this compound serves as a versatile handle for further chemical modifications, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of analogues.
Potential Derivatization Reactions:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) can introduce a wide range of aryl or heteroaryl substituents at the 5-position.
Sonogashira Coupling: Palladium and copper co-catalyzed coupling with terminal alkynes provides access to 5-alkynylpyrazole derivatives.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates allows for the introduction of various nitrogen-containing functional groups.
Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst can be used to form new carbon-carbon bonds.
Lithiation-Electrophile Quench: Treatment with a strong base like n-butyllithium can generate a 5-lithiated pyrazole intermediate, which can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce diverse functionalities.
These derivatization strategies highlight the utility of this compound as a key building block in the synthesis of more complex molecules for various applications.
Exploration of Substituent Effects on the Pyrazole Ring (e.g., at C-3, C-4)
The functionalization of the pyrazole ring at the C-3 and C-4 positions is a key strategy for modulating the electronic and steric properties of this compound analogues. The inherent reactivity of the pyrazole ring allows for electrophilic substitution, primarily at the C-4 position, while the C-3 and C-5 positions are more susceptible to deprotonation and subsequent reaction with electrophiles. pharmaguideline.com Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for introducing a wide range of substituents at these positions. researchgate.netrsc.org
Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are particularly effective for creating new carbon-carbon bonds. researchgate.netmdpi.comnih.gov For instance, the bromine atom at the C-5 position can be leveraged for such couplings, but direct C-H functionalization at C-3 and C-4 offers a more atom-economical approach. The N2 atom of the pyrazole ring can act as a directing group, facilitating regioselective C-H activation. researchgate.net
Below is a table summarizing potential modifications at the C-3 and C-4 positions of the pyrazole ring and the expected impact of these substituents.
| Position | Substituent Type | Example Substituents | Potential Impact on Properties |
| C-3 | Electron-donating | -CH₃, -OCH₃ | Increased electron density in the ring, potential for altered binding affinity. |
| C-3 | Electron-withdrawing | -CF₃, -CN, -NO₂ | Decreased electron density, potential for altered metabolic stability. |
| C-3 | Aryl/Heteroaryl | Phenyl, Pyridyl | Introduction of additional interaction points (e.g., π-stacking), potential for improved potency. |
| C-4 | Halogen | -Cl, -F | Altered lipophilicity and electronic properties. |
| C-4 | Alkyl | -CH₃, -C₂H₅ | Increased lipophilicity, potential for steric influence on binding. |
| C-4 | Amino | -NH₂, -NHR | Introduction of hydrogen bonding capabilities. |
Modifications and Bioisosteric Replacements of the 2-Fluorobenzyl Group
The 2-fluorobenzyl group at the N-1 position of the pyrazole is a key structural feature that can be modified to fine-tune the compound's properties. Modifications can range from simple alterations of the substitution pattern on the phenyl ring to complete replacement of the benzyl group with other functionalities or bioisosteres.
Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic profiles while maintaining the essential binding interactions. researchgate.net In the context of this compound, the 2-fluorobenzyl moiety can be replaced with other substituted benzyl groups or different aromatic or heteroaromatic rings. For example, replacing the fluoro substituent with other halogens or small alkyl groups can systematically probe the effect of electronics and sterics on activity.
The following table provides examples of potential modifications and bioisosteric replacements for the 2-fluorobenzyl group.
| Original Group | Modification/Replacement | Rationale |
| 2-Fluorobenzyl | 3-Fluorobenzyl, 4-Fluorobenzyl | Investigate the positional importance of the fluorine substituent. |
| 2-Fluorobenzyl | 2-Chlorobenzyl, 2-Bromobenzyl | Evaluate the effect of different halogens on electronic properties and binding. |
| 2-Fluorobenzyl | 2-Methylbenzyl, 2-Methoxybenzyl | Explore the impact of electron-donating groups on the phenyl ring. |
| Benzyl | Pyridylmethyl | Introduce a nitrogen atom for potential hydrogen bonding and improved solubility. |
| Benzyl | Thienylmethyl | Replace the phenyl ring with a bioisosteric five-membered heterocycle. |
| Benzyl | Cyclohexylmethyl | Remove aromaticity to probe the importance of π-interactions. |
Preparation of Labeled Analogues for Mechanistic Research
To investigate the mechanism of action, metabolic fate, and binding kinetics of this compound, the synthesis of isotopically labeled analogues is essential. Common isotopes used for this purpose include deuterium (²H or D), tritium (³H or T), and carbon-14 (¹⁴C).
Deuterium and Tritium Labeling: Hydrogen isotope exchange (HIE) reactions are a common method for introducing deuterium or tritium into a molecule. nih.govacs.org These reactions can be catalyzed by metals such as palladium or iridium and often target specific C-H bonds. For the target compound, HIE could potentially label the benzylic protons or accessible positions on the pyrazole or phenyl rings. The resulting labeled compounds are invaluable for pharmacokinetic studies and for elucidating metabolic pathways using mass spectrometry. scispace.com
Carbon-14 Labeling: The introduction of a ¹⁴C atom allows for the tracking of the molecule and its metabolites in biological systems through radiometric detection. The synthesis of ¹⁴C-labeled this compound would likely involve a multi-step synthesis starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]aniline or a ¹⁴C-labeled building block for the pyrazole ring. nih.govnih.gov Late-stage ¹⁴C-labeling techniques are also becoming increasingly important as they allow for the introduction of the isotope in the final steps of a synthetic sequence, which is often more efficient. openmedscience.comacs.org For example, a precursor to the pyrazole ring could be synthesized with a ¹⁴C-label. scispace.com
The table below outlines potential labeling strategies for the target compound.
| Isotope | Labeling Position | Synthetic Precursor Example | Application |
| ²H (Deuterium) | Benzylic CH₂ | 1-Bromo-2-(bromomethyl)benzene-d₂ | Mechanistic studies (Kinetic Isotope Effect), metabolic fate analysis. |
| ³H (Tritium) | Aromatic C-H | Tritium gas with a catalyst | Receptor binding assays, autoradiography. |
| ¹⁴C | Pyrazole Ring (e.g., C-5) | [¹⁴C]Hydrazine | In vivo biodistribution studies, ADME (Absorption, Distribution, Metabolism, and Excretion) studies. |
| ¹⁴C | Benzyl Group | 1-Bromo-2-([¹⁴C]methyl)benzene | Tracing the fate of the benzyl portion of the molecule. |
Based on a comprehensive search of available scientific literature, specific experimental data for the advanced spectroscopic and analytical characterization of the compound This compound is not publicly available. While numerous studies on related bromo- and fluoro-substituted pyrazole derivatives exist, detailed ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, HRMS, and IR spectroscopic analyses for this particular molecule have not been reported in the accessible literature.
Therefore, it is not possible to provide the detailed research findings and data tables as requested in the outline for the following sections:
Advanced Spectroscopic and Analytical Characterization3.1. High Resolution Nuclear Magnetic Resonance Nmr Spectroscopy for Structural Elucidation3.1.1. ¹h Nmr for Proton Environment Analysis3.1.2. ¹³c Nmr for Carbon Skeleton Elucidation3.1.3. ¹⁹f Nmr for Fluorine Atom Characterization3.1.4. 2d Nmr Techniques E.g., Cosy, Hsqc, Hmbc for Connectivity Assignments3.2. High Resolution Mass Spectrometry Hrms for Accurate Mass Determination and Fragmentation Pathway Analysis3.3. Infrared Ir Spectroscopy for Functional Group Identification
Chromatographic Methods for Purity Assessment, Isolation, and Quantification in Research Samples
Chromatographic techniques are powerful tools for separating the components of a mixture, allowing for the purity assessment, isolation, and quantification of a target compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are the most relevant methods.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the purity of synthesized heterocyclic compounds like pyrazole (B372694) derivatives. ottokemi.com This technique is also instrumental in monitoring the progress of chemical reactions and for the quantification of the compound in various matrices. A validated RP-HPLC method provides crucial data on the retention time, peak purity, and the percentage of the main component versus any impurities.
In a typical RP-HPLC analysis of a pyrazole derivative, a C18 column is employed with a mobile phase consisting of a mixture of an aqueous buffer (such as potassium phosphate) and an organic solvent like acetonitrile. chemicalbook.com The separation is isocratic, meaning the mobile phase composition remains constant throughout the run. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. ottokemi.com
For this compound, a hypothetical, yet representative, set of HPLC conditions and expected results are presented in the table below. The retention time is a characteristic feature for the compound under specific conditions, and the peak area percentage from the chromatogram is used to determine its purity.
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time (Rt) | ~ 5.8 min |
| Purity (by area %) | >98% |
| Note: The data in this table is illustrative and represents typical values for a compound of this nature. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the identification and quantification of volatile and semi-volatile compounds. When coupled with a tandem mass spectrometer (MS/MS), the selectivity and sensitivity of the analysis are further enhanced, which is particularly useful for complex samples. For this compound, GC-MS analysis would provide information on its retention time and a characteristic mass fragmentation pattern, which serves as a molecular fingerprint.
The compound would first be separated on a capillary column (e.g., a non-polar HP-5MS column) based on its boiling point and interaction with the stationary phase. rsc.org Following elution from the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass-to-charge ratio (m/z) of the fragments is recorded, producing a unique mass spectrum.
A hypothetical GC-MS/MS analysis of this compound would yield a specific retention time and a mass spectrum with characteristic fragments. The molecular ion peak [M]+ would be expected, along with peaks corresponding to the loss of the bromine atom, the fluorobenzyl group, and other fragments.
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temp. | 280 °C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| MS/MS Transition | Specific parent-daughter ion transitions would be monitored for quantification |
| Expected [M]+ | m/z 268/270 (due to Br isotopes) |
| Major Fragments | m/z 109 (fluorobenzyl), m/z 189 (M-Br), m/z 160 (pyrazole moiety) |
| Note: The data in this table is illustrative and represents typical values for a compound of this nature. |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized molecule and to confirm its purity. For this compound, with a molecular formula of C10H8BrFN2, the theoretical elemental composition can be calculated. The experimental values obtained from the elemental analyzer should closely match these theoretical values, typically within a ±0.4% margin, to confirm the compound's identity and purity. bldpharm.com
The table below compares the calculated and hypothetical found values for the elemental analysis of this compound.
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 44.64 | 44.58 |
| Hydrogen (H) | 3.00 | 3.05 |
| Nitrogen (N) | 10.41 | 10.35 |
| Note: The data in this table is illustrative and represents typical values for a compound of this nature. |
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size. researchgate.net
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole molecule, known as its ground state geometry. fao.orgacs.org By employing a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), researchers can optimize the molecular structure and calculate key energetic parameters. fao.orgresearchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.89 Å |
| Bond Length | N1-N2 | 1.35 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Angle | C4-C5-Br | 128.5° |
| Bond Angle | C3-N2-N1 | 112.0° |
| Dihedral Angle | C4-C5-N1-CH2 | 179.5° |
Note: This data is illustrative and based on typical values for similar structures.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The pyrazole (B372694) ring and the bromine atom are often key players in these interactions.
Table 2: Hypothetical FMO Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative and based on typical values for similar structures.
The Electrostatic Potential Surface (EPS) map is a visual tool that illustrates the charge distribution on the surface of a molecule. bhu.ac.in It helps in identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. bhu.ac.in For this compound, the EPS map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the fluorine atom, indicating their potential to act as hydrogen bond acceptors. The hydrogen atoms, in contrast, would exhibit positive potential. This mapping is invaluable for predicting non-covalent interactions with other molecules, including biological targets.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of this compound. nih.gov By simulating the motion of atoms over time, MD can explore the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. This is particularly important for understanding the flexibility of the fluorobenzyl group and how it might influence the molecule's ability to bind to a receptor. MD simulations can also provide information about the molecule's behavior in different solvent environments. nih.gov
Molecular Docking Studies for Putative Ligand-Target Interaction Modes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific target, typically a protein or enzyme. researchgate.netnih.gov This method is crucial for identifying potential biological targets for this compound and for understanding the molecular basis of its activity. ijpbs.com
The docking process begins with the preparation of both the ligand and the receptor. ijpbs.com For this compound, this involves generating a low-energy 3D conformation, often using the results from DFT calculations, and assigning appropriate atomic charges.
The receptor, a protein of interest, is also prepared by adding hydrogen atoms and assigning charges. A "receptor grid" is then generated, which defines the binding site or active site of the protein. This grid is a three-dimensional box within which the docking algorithm will attempt to place the ligand in various positions and orientations. The interactions between the ligand and the receptor are then scored based on a scoring function, which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netasianpubs.org
Binding Site Analysis and Interaction Scoring
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This analysis is crucial for understanding the potential mechanism of action at a molecular level. For pyrazole derivatives, common targets include protein kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and tubulin, which are implicated in cancer. nih.govnih.gov
The binding affinity of this compound within a target's active site is evaluated using scoring functions that calculate a value, typically in kcal/mol, representing the strength of the interaction. Lower scores indicate stronger binding. The analysis identifies key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.
For instance, in studies of structurally similar compounds targeting VEGFR2, the pyrazole core often engages in hydrogen bonding with hinge region residues like Cys919. nih.gov The benzyl (B1604629) group typically occupies a hydrophobic pocket, while the bromo- and fluoro-substituents can form specific halogen bonds or other electrostatic interactions that enhance binding affinity. nih.gov
Table 1: Representative Binding Interactions for a Pyrazole Scaffold in a Kinase Active Site
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residue (Example: VEGFR2) | Significance |
|---|---|---|---|
| Hydrogen Bond | Pyrazole Nitrogen | Cys919 (Hinge Region) | Crucial for anchoring the molecule in the active site. |
| Hydrophobic Interaction | 2-Fluorobenzyl Ring | Val899, Leu840, Ala866 | Contributes to binding affinity through van der Waals forces. nih.gov |
| Halogen Bond | Bromo Substituent | Cys919, Glu885 (Carbonyl oxygen) | Provides additional directional interaction, enhancing specificity and affinity. nih.gov |
| Arene-H Interaction | 2-Fluorobenzyl Ring | Asp1046 | Stabilizes the orientation of the benzyl group. nih.gov |
Table 2: Hypothetical Interaction Scoring for this compound Against Various Kinase Targets
| Protein Target (PDB ID) | Binding Energy Score (kcal/mol) | Reference Ligand Score (kcal/mol) |
|---|---|---|
| VEGFR-2 (4AGD) | -9.5 | Sunitinib (-10.0) nih.gov |
| c-KIT (1T46) | -8.8 | Imatinib (-9.2) |
| Tubulin (1SA0) | -7.9 | Colchicine (-8.3) nih.gov |
| COX-2 (5KIR) | -8.5 | Celecoxib (-9.1) |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Activity/Property Prediction
QSAR and SPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. allsubjectjournal.com For a series of pyrazole analogues, a QSAR model can predict the activity (e.g., inhibitory concentration, IC₅₀) based on calculated molecular descriptors.
Key descriptors often found to influence the activity of pyrazole derivatives include:
Topological descriptors: Which describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Such as electrostatic potential and dipole moment, which govern how the molecule interacts with the protein's electric field.
Hydrophobic descriptors (e.g., logP): Which relate to the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. allsubjectjournal.com
A typical linear QSAR model can be represented by an equation like: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity. Such models are used to prioritize the synthesis of new compounds with potentially enhanced activity. researchgate.net
Table 3: Example Descriptors for a QSAR Model of Pyrazole Analogues
| Descriptor | Symbol | Typical Influence on Activity | Rationale |
|---|---|---|---|
| Molecular Weight | MW | Variable | Often correlated with size; can impact solubility and binding. |
| LogP (Lipophilicity) | logP | Positive | Higher lipophilicity can improve membrane permeability and hydrophobic interactions. |
| Topological Polar Surface Area | TPSA | Negative | Lower TPSA is often associated with better cell penetration. |
| Number of Hydrogen Bond Acceptors | HBA | Variable | Important for specific interactions with the protein target. |
| Dipole Moment | µ | Positive | Can enhance electrostatic interactions within the binding site. |
Cheminformatics Analysis for Chemical Space Exploration and Library Design
Cheminformatics utilizes computational methods to analyze and organize large sets of chemical data, enabling the exploration of "chemical space"—the vast set of all possible molecules. Starting with a core scaffold like this compound, cheminformatics tools can be used to design and evaluate a virtual library of related compounds.
The process involves systematically modifying the core structure by adding or changing substituents at various positions. For each new virtual compound, a range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are calculated. This allows for the filtering of the virtual library to select compounds with desirable "drug-like" properties, such as adherence to Lipinski's Rule of Five, before committing resources to their synthesis. allsubjectjournal.com
Visualization techniques like Principal Component Analysis (PCA) or Uniform Manifold Approximation and Projection (UMAP) are then used to map the multi-dimensional property data onto a 2D or 3D plot. This map provides an intuitive view of the chemical space occupied by the designed library, helping to ensure chemical diversity and identify novel areas for exploration.
Table 4: Calculated Properties for a Hypothetical Library Based on the 5-Bromo-1-benzyl-1H-pyrazole Scaffold
| Compound ID | Modification from Core Scaffold | Molecular Weight (g/mol) | cLogP | TPSA (Ų) | Lipinski Violations |
|---|---|---|---|---|---|
| Core | This compound | 269.11 | 3.55 | 15.71 | 0 |
| Lib-001 | Replace Br with Cl | 224.66 | 3.21 | 15.71 | 0 |
| Lib-002 | Add -OH to benzyl ring | 285.11 | 3.34 | 35.94 | 0 |
| Lib-003 | Replace Br with -CN | 215.22 | 2.54 | 39.50 | 0 |
| Lib-004 | Replace 2-F-benzyl with 4-F-benzyl | 269.11 | 3.55 | 15.71 | 0 |
| Lib-005 | Add -NH2 to pyrazole ring | 284.12 | 2.98 | 41.74 | 0 |
Mechanistic Biological Probing and Cellular Investigations in Vitro Focus
Enzyme Inhibition and Activation Profiling
Research into the enzymatic interactions of 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole is currently limited in publicly accessible scientific literature. While the broader class of pyrazole (B372694) derivatives has been extensively studied for its diverse enzymatic modulation capabilities, specific data for this particular compound remains largely uncharacterized.
Target Identification and Selectivity Screening
At present, there are no specific enzyme targets identified for this compound in the available literature. The pyrazole scaffold is known to be a "privileged structure" in medicinal chemistry, forming the core of numerous compounds that inhibit a wide range of enzymes, including kinases, cyclooxygenases (COX), and monoamine oxidases (MAO). For instance, various pyrazole derivatives have been investigated as potent inhibitors of kinases like Bcr-Abl and have shown selectivity for certain cyclin-dependent kinases (CDKs). However, without direct experimental screening of this compound against a panel of enzymes, its specific targets and selectivity profile remain speculative.
Kinetic Analysis of Enzyme Modulation
Due to the absence of identified enzyme targets, no kinetic analysis, such as the determination of IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, for this compound is available. Such studies are crucial for understanding the potency and mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding and Functional Assays
Similar to the enzymatic data, specific information regarding the interaction of this compound with cellular receptors is not detailed in current research.
Ligand Displacement Assays for Binding Affinity Determination
No studies reporting ligand displacement assays to determine the binding affinity (e.g., Kₐ or Kₑ) of this compound to any specific receptor have been published. These assays are fundamental in assessing the potential of a compound to interact with a receptor of interest.
Cell-Based Receptor Activation/Inhibition Assays for Mechanistic Understanding
There is a lack of published cell-based functional assays that would elucidate the mechanistic action of this compound on receptor signaling. Such assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Cellular Pathway Modulation and Signal Transduction Analysis
The effect of this compound on specific cellular pathways and signal transduction cascades has not been documented. The broader family of pyrazole-containing compounds has been shown to influence various signaling pathways critical in cancer and inflammation, often through the inhibition of key protein kinases. However, the specific impact of the title compound on these or other pathways is yet to be investigated.
Analysis of Key Signaling Proteins and Their Phosphorylation States
Currently, there is a lack of publicly available research specifically detailing the analysis of key signaling proteins and their phosphorylation states in response to treatment with this compound. While the methodologies to conduct such analyses are well-established, including techniques like Western blotting and mass spectrometry-based phosphoproteomics, their application to this particular compound has not been documented in accessible scientific literature.
Gene Expression and Protein Expression Profiling
In-depth studies on the global gene and protein expression changes induced by this compound are not currently available in published research. Techniques such as microarray analysis, RNA-sequencing (RNA-Seq) for gene expression, and quantitative mass spectrometry (e.g., SILAC, TMT) for protein expression are standard approaches to generate such profiles. However, the scientific community has not yet published data from these types of studies for this specific compound.
Reporter Gene Assays for Pathway Activity Assessment
There are no specific studies in the available scientific literature that utilize reporter gene assays to assess the activity of particular signaling pathways modulated by this compound. Reporter assays, which typically involve placing a reporter gene (such as luciferase or β-galactosidase) under the control of a specific transcriptional response element, are a common method to investigate the activation or inhibition of pathways like NF-κB, Wnt/β-catenin, or MAPK/ERK. However, such investigations have not been reported for this compound.
Phenotypic Cellular Assays for Mechanistic Insight
Detailed phenotypic cellular assays focusing on the mechanistic effects of this compound, for instance, on cell cycle progression, autophagy, or cellular differentiation, have not been described in the accessible scientific literature. While these assays are crucial for understanding the functional consequences of a compound's interaction with a cell, no such data has been published for this compound.
Target Engagement Studies within Cellular Contexts (e.g., CETSA)
The direct demonstration of a compound binding to its intended molecular target within a cellular environment is a critical step in drug discovery and chemical biology. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming such target engagement. This method relies on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.
In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The amount of soluble target protein remaining at different temperatures is then quantified, often by Western blotting. A shift in the melting curve of the protein in the presence of the compound compared to a control indicates target engagement. High-throughput versions of CETSA have also been developed to screen compound libraries.
Despite the utility of CETSA and other target engagement methodologies, there are no published studies applying these techniques to identify or confirm the cellular targets of this compound. Therefore, its specific molecular targets within a cellular context remain to be elucidated by the scientific community.
Structure Activity Relationship Sar and Design Principles
Influence of 5-Bromo Substitution on Biological Activities and Selectivity
The presence of a bromine atom at the C-5 position of the pyrazole (B372694) ring can significantly influence the biological activity and selectivity of the compound. Halogen substitutions, in general, are a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and its interaction with biological targets. beilstein-journals.org
Impact on Biological Activity:
The introduction of a bromo group can enhance the biological potency of pyrazole derivatives. For instance, studies on various pyrazole analogs have shown that the presence of a bromo substituent can lead to increased inhibitory activity against certain enzymes or receptors. cambridgemedchemconsulting.com This enhancement can be attributed to several factors, including:
Increased Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can facilitate its transport across biological membranes and improve its access to the target site.
Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the active site of a protein. These interactions can contribute to a tighter binding of the ligand to its target.
Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its fit within the binding pocket of a target protein.
Impact on Selectivity:
The following table summarizes the potential effects of 5-bromo substitution on the biological properties of pyrazole derivatives:
| Property | Potential Influence of 5-Bromo Substitution |
| Potency | Can be increased due to enhanced lipophilicity and the formation of halogen bonds. |
| Selectivity | Can be improved by enabling specific interactions with the target protein. |
| Pharmacokinetics | May affect metabolic stability and membrane permeability. |
Contribution of 2-Fluorobenzyl Moiety to Ligand-Target Recognition and Potency
Role of the Fluorine Atom:
The introduction of a fluorine atom can modulate the compound's properties in several ways:
Conformational Effects: The fluorine atom can influence the preferred conformation of the benzyl (B1604629) group, which can be crucial for optimal binding to the target. It can favor a specific orientation of the benzyl ring within the binding pocket, leading to enhanced interactions.
Direct Interactions: The fluorine atom can participate in various non-covalent interactions with the target protein, including:
Hydrogen Bonds: Although a weak hydrogen bond acceptor, fluorine can form hydrogen bonds with suitable donor groups in the protein.
Halogen Bonds: Similar to bromine, fluorine can act as a halogen bond donor, although this interaction is generally weaker than that of heavier halogens.
Dipole-Dipole Interactions: The highly polarized C-F bond can engage in favorable dipole-dipole interactions with polar groups in the binding site.
Impact on Potency and Selectivity:
The 2-fluorobenzyl moiety can contribute to both the potency and selectivity of the compound. The specific interactions that the fluorine atom can form can lead to a higher binding affinity for the target protein. Furthermore, the unique electronic and conformational constraints imposed by the ortho-fluoro substitution can result in a more specific fit for the intended target, thereby improving selectivity. For example, in the context of kinase inhibitors, substitutions on a benzyl group have been shown to be critical for potency and selectivity.
The following table summarizes the potential contributions of the 2-fluorobenzyl moiety to the properties of pyrazole derivatives:
| Feature | Potential Contribution |
| Binding Affinity | Can be enhanced through specific interactions like hydrogen bonding and dipole-dipole interactions. |
| Conformation | Can lock the benzyl ring in a bioactive conformation, reducing the entropic penalty of binding. |
| Metabolic Stability | The C-F bond is generally more stable to metabolic degradation than a C-H bond, which can improve the compound's pharmacokinetic profile. nih.gov |
Impact of Pyrazole Ring Substituents (e.g., at N-1, C-3, C-4) on Molecular Interactions
The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents on the pyrazole ring. Modifications at the N-1, C-3, and C-4 positions can profoundly impact the compound's interaction with its biological target.
N-1 Position:
C-3 Position:
Substituents at the C-3 position can also have a significant impact on biological activity. The introduction of different groups at this position can:
Introduce Additional Binding Interactions: Functional groups at the C-3 position can form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the target protein.
C-4 Position:
The C-4 position of the pyrazole ring is also amenable to substitution, and modifications at this position can fine-tune the activity of the compound. Substituents at C-4 can:
Alter Electronic Properties: Electron-donating or electron-withdrawing groups at this position can influence the electronic distribution of the pyrazole ring, which can affect its interaction with the target.
Provide Additional Interaction Points: Similar to the C-3 position, substituents at C-4 can introduce new points of interaction with the target protein.
The following table provides a general overview of the impact of substituents at different positions of the pyrazole ring:
| Position | General Impact on Molecular Interactions |
| N-1 | Primarily influences orientation and can form key interactions with the target. |
| C-3 | Can modulate physicochemical properties and introduce additional binding interactions. |
| C-4 | Can fine-tune electronic properties and provide further points of interaction. |
Development of SAR Models for Rational Design and Optimization
To systematically explore the SAR of pyrazole derivatives and guide the design of new, more potent compounds, quantitative structure-activity relationship (QSAR) models are often developed. These models aim to establish a mathematical relationship between the structural features of a series of compounds and their biological activity.
2D-QSAR:
2D-QSAR models use descriptors derived from the two-dimensional structure of the molecules, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.
3D-QSAR:
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This information is highly valuable for the rational design of new compounds with improved activity.
The development of a robust QSAR model for a series of pyrazole derivatives typically involves the following steps:
Data Set Selection: A set of compounds with known biological activity is selected.
Descriptor Calculation: A variety of 2D and/or 3D descriptors are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Once a validated QSAR model is established, it can be used to predict the activity of virtual or newly synthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Rational Design Strategies for Enhanced Specificity and Mechanistic Probing
Based on the understanding of the SAR of 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole and related compounds, several rational design strategies can be employed to enhance its specificity and to develop tool compounds for mechanistic probing.
Strategies for Enhanced Specificity:
Exploiting Unique Interactions: By identifying unique features in the binding site of the target protein, new derivatives can be designed to form specific interactions that are not possible with other related proteins. For example, if the target has a specific hydrogen bond donor or acceptor that is not present in off-targets, a complementary functional group can be introduced into the molecule.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can lock it into a bioactive conformation that is specific for the intended target. This can reduce the entropic penalty of binding and improve selectivity.
Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can lead to improved selectivity. For instance, replacing a metabolically labile group with a more stable bioisostere can improve the pharmacokinetic profile and reduce the formation of off-target metabolites. cambridgemedchemconsulting.com
Strategies for Mechanistic Probing:
Photoaffinity Labeling: The introduction of a photoreactive group, such as an azide or a diazirine, into the molecule can allow for the covalent labeling of the target protein upon photoactivation. This can be used to identify the binding site and to study the dynamics of the ligand-target interaction.
Fluorescent Labeling: Attaching a fluorescent probe to the molecule can enable the visualization of its localization and interaction with the target in living cells using fluorescence microscopy techniques.
"Bump-and-Hole" Approach: This strategy involves engineering both the ligand and the target protein. A "hole" is created in the binding site of the protein by mutating a bulky amino acid to a smaller one. A corresponding "bump" is then introduced into the ligand to fit into this engineered pocket. This approach can be used to create highly specific ligand-target pairs for mechanistic studies.
By applying these rational design strategies, it is possible to develop new analogs of this compound with improved therapeutic potential and to gain a deeper understanding of its mechanism of action.
Advanced Research Applications and Methodological Development
Utilization as a Chemical Probe for Biological Target Validation
A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, to understand its function in cells and organisms. The design of such probes requires high selectivity and potency for the intended target. While specific target validation studies employing 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole are not extensively documented in public literature, the pyrazole (B372694) scaffold itself is a well-established pharmacophore in molecules designed for high target affinity and selectivity. nih.govscilit.com
The potential of this compound as a chemical probe stems from its structural characteristics. The pyrazole ring is a key component in numerous biologically active compounds and can engage in various interactions with protein targets, including hydrogen bonding and stacking interactions. nih.gov The N-unsubstituted pyrazole ring, for instance, can act as both a hydrogen bond donor and acceptor. nih.gov The substitutions on the pyrazole core in this compound provide avenues for modulating its biological activity and target specificity. The 2-fluorobenzyl group can influence binding orientation and lipophilicity, while the bromo group offers a site for further chemical modification, potentially for attaching reporter tags or affinity labels.
For a compound to serve as a reliable chemical probe, its biological activity must be thoroughly characterized. This includes demonstrating target engagement in cellular systems and ensuring high selectivity over other related targets. Pyrazole derivatives have been successfully developed as selective inhibitors for various protein classes, including protein kinases, which are crucial targets in oncology research. nih.gov The development of a pyrazole-containing compound into a chemical probe would involve rigorous testing to confirm its mechanism of action and to ensure that its observed biological effects are due to interaction with the intended target.
Development of Analytical Methods for Detection and Quantification in Complex Research Matrices
The synthesis and characterization of novel compounds like this compound necessitate robust analytical methodologies. These methods are crucial for confirming the compound's identity, purity, and structure, as well as for quantifying its presence in complex environments such as biological samples.
Structural characterization of newly synthesized halogenated pyrazole derivatives typically employs a suite of spectroscopic and spectrometric techniques. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. nih.gov Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. researchgate.net Other techniques like Infrared (IR) spectroscopy and UV-Vis spectroscopy provide information about functional groups and electronic transitions within the molecule. nih.gov For unambiguous structural determination, single-crystal X-ray diffraction can be employed to map the precise three-dimensional arrangement of atoms. nih.gov
Quantification of this compound in complex research matrices, such as cell lysates or plasma, requires highly sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for such applications. This technique allows for the separation of the analyte from other matrix components followed by its highly specific detection and quantification, even at very low concentrations. The development of a quantitative LC-MS/MS assay would involve optimizing chromatographic conditions and mass spectrometric parameters, including the selection of specific precursor and product ion transitions for the analyte.
Table 1: Analytical Methods for the Characterization and Quantification of Pyrazole Derivatives
| Method | Purpose | Key Information Provided |
|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment |
| Mass Spectrometry | Molecular Weight Determination | Molecular formula, fragmentation patterns |
| IR Spectroscopy | Functional Group Identification | Presence of specific chemical bonds |
| UV-Vis Spectroscopy | Electronic Properties | Information on conjugated systems |
| X-ray Crystallography | 3D Structure Determination | Precise atomic coordinates and bond lengths/angles |
Contribution to Scaffold-Based Library Design for Academic Screening
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of compound libraries aimed at discovering new drugs. nih.govresearchgate.net Scaffold-based library design involves systematically modifying a core structure to generate a diverse set of related molecules for high-throughput screening.
This compound is an excellent candidate for inclusion in such libraries. The pyrazole core provides a rigid and synthetically accessible framework. researchgate.net The bromine atom at the 5-position is particularly significant as it serves as a versatile chemical handle for introducing further molecular diversity. Through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, the bromo group can be replaced with a wide variety of other chemical moieties. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity.
The general workflow for utilizing a compound like this compound in scaffold-based library design would involve:
Scaffold Selection: Choosing the 1-(2-fluorobenzyl)-5-bromopyrazole core based on its known or predicted biological relevance.
Combinatorial Synthesis: Reacting the bromo-pyrazole intermediate with a diverse set of building blocks (e.g., boronic acids in a Suzuki reaction) to create a library of analogs with different substituents at the 5-position.
High-Throughput Screening: Testing the synthesized library of compounds against one or more biological targets to identify "hits"—compounds that exhibit the desired activity.
Hit-to-Lead Optimization: Further chemical modification of the initial hits to improve their potency, selectivity, and drug-like properties.
The synthesis of pyrazole-based compound libraries has been successfully used to identify molecules with potential anticancer and antidiabetic activities, among others. benthamdirect.comtandfonline.com
Integration into Systems Biology and Omics-Based Research Approaches
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. "Omics" technologies, such as proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites), are central to this approach. Chemical probes can be powerful tools in systems biology, allowing for the perturbation of specific nodes within a biological network and the observation of the system-wide consequences.
While direct applications of this compound in omics studies have not been reported, one can conceptualize its potential use. If this compound were developed into a highly selective chemical probe for a specific protein, it could be integrated into several omics workflows:
Chemoproteomics: A modified version of the probe, perhaps with an attached affinity tag or a photoreactive group, could be used to identify its direct binding partners in a cell lysate. After incubation, the probe and its bound proteins would be captured and subsequently identified using mass spectrometry-based proteomics. This approach can validate the intended target and uncover potential off-targets.
Activity-Based Protein Profiling (ABPP): If the probe targets an enzyme, it could be used in a competitive ABPP experiment. Here, a cell or tissue sample is treated with the probe before being exposed to a broad-spectrum, activity-based probe that labels many enzymes in a class. A decrease in labeling of a specific enzyme would indicate that the chemical probe binds to and inhibits it.
Metabolomics: By treating cells or an organism with the probe, researchers can use techniques like LC-MS or NMR-based metabolomics to profile the global changes in metabolite levels. This can reveal the downstream functional consequences of inhibiting the probe's target and provide insights into the metabolic pathways it influences.
The integration of well-characterized chemical probes with omics technologies provides a powerful approach for elucidating protein function, validating drug targets, and understanding the complex interplay of molecular networks that underpin cellular physiology and disease.
Future Research Directions and Unexplored Avenues
Discovery of Novel Biological Targets and Pathways for Pyrazole (B372694) Derivatives
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.govorientjchem.org However, the full spectrum of its biological interactions is far from exhausted. Future research will likely focus on moving beyond well-known targets to uncover novel proteins, enzymes, and signaling pathways that can be modulated by pyrazole derivatives.
Detailed research findings indicate that pyrazole derivatives have shown inhibitory activity against a variety of targets crucial in cancer progression, such as EGFR, VEGFR-2, and PI3K. nih.gov The structural versatility of the pyrazole ring allows for fine-tuning of substitutions to achieve high selectivity and affinity for specific biological targets. nih.govresearchgate.net For instance, studies have identified pyrazole derivatives as potent inhibitors of MmpL3, a key transporter in Mycobacterium tuberculosis, highlighting their potential in developing new anti-tubercular agents. nih.gov
Future investigations should employ advanced chemoproteomics and target deconvolution techniques to identify the molecular targets of compounds like 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole. By screening this and other novel pyrazole analogues against broad panels of kinases, phosphatases, and other enzyme families, researchers can uncover unexpected biological activities. This exploration could lead to the development of first-in-class therapeutics for a range of diseases.
Table 1: Selected Biological Targets of Pyrazole Derivatives
| Target Class | Specific Target(s) | Therapeutic Area |
|---|---|---|
| Kinases | EGFR, VEGFR-2, CDK, BTK, BRAF V600E, PI3K | Oncology |
| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation |
| Transporters | MmpL3 | Infectious Disease (Tuberculosis) |
Expansion of Synthetic Methodologies for Novel Pyrazole Analogues
The synthesis of the pyrazole core is well-documented, with classical methods such as the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions being foundational. nih.govmdpi.com The primary approach often involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com Modern synthetic chemistry, however, offers a vast toolkit to expand upon these traditional methods, enabling the creation of novel pyrazole analogues with greater efficiency and structural diversity.
Recent advances have focused on developing more environmentally friendly and efficient protocols. ias.ac.in This includes the use of microwave-assisted synthesis, multicomponent reactions, and novel catalytic systems to streamline the production of pyrazole-based compounds. researchgate.netnih.gov For a compound such as this compound, the bromine atom at the C5 position serves as a versatile synthetic handle. Future synthetic explorations should leverage this feature for post-modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, and amino substituents. This would generate a library of analogues for structure-activity relationship (SAR) studies. researchgate.net
Furthermore, developing novel regioselective synthesis methods will be crucial. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can often lead to a mixture of regioisomers, complicating purification and analysis. mdpi.com Future research should focus on catalyst or substrate-controlled strategies to ensure the selective formation of desired isomers, which is critical for understanding their biological activity. organic-chemistry.org
Table 2: Overview of Synthetic Methodologies for Pyrazole Derivatives
| Synthetic Method | Description | Advantages |
|---|---|---|
| Cyclocondensation | Reaction of a hydrazine with a 1,3-difunctional compound (e.g., 1,3-diketone, α,β-unsaturated ketone). nih.govmdpi.com | High availability of starting materials, well-established. |
| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound with an alkyne. nih.govorganic-chemistry.org | Good regioselectivity in some cases, access to diverse structures. |
| Multicomponent Reactions | One-pot reactions involving three or more reactants to form the pyrazole ring. ias.ac.in | High atom economy, operational simplicity, rapid library generation. |
| From Heterocyclic Systems | Transformation of other heterocyclic rings (e.g., pyranones) into the pyrazole core. nih.gov | Access to unique substitution patterns. |
Refinement and Application of Advanced Computational Models for Predictive Research
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to predict molecular properties and interactions, thereby accelerating the design of novel therapeutic agents. eurasianjournals.com For pyrazole derivatives, computational approaches such as molecular docking, quantum mechanical calculations, and molecular dynamics (MD) simulations have provided significant insights into their structure-activity relationships. eurasianjournals.comeurasianjournals.com
Future research should focus on refining these models for greater predictive accuracy. The development of more sophisticated force fields and the integration of machine learning algorithms can enhance the ability of MD simulations to predict the dynamic behavior and binding affinities of pyrazole ligands to their biological targets. eurasianjournals.comeurasianjournals.com Molecular modeling techniques can elucidate the binding modes of pyrazole derivatives within the active sites of enzymes, guiding the rational design of more potent and selective inhibitors. nih.gov
For this compound, quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed once a series of analogues with corresponding biological data is available. nih.gov These models can identify the key structural features responsible for biological activity, enabling the in-silico design of new compounds with improved properties. nih.govnih.gov Density Functional Theory (DFT) calculations can provide detailed information on the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in both the prediction of its chemical behavior and the interpretation of experimental data. eurasianjournals.comresearchgate.net
Table 3: Computational Models and Their Applications in Pyrazole Research
| Computational Method | Application |
|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a biological target. eurasianjournals.com |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, exploring conformational space and stability. eurasianjournals.com |
| Quantum Mechanics (QM) | Calculates electronic structure, molecular properties, and reaction mechanisms with high accuracy. eurasianjournals.comresearchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D structural features of molecules with their biological activity to guide lead optimization. nih.gov |
Exploration of New Methodological Applications for this compound as a Research Tool
Beyond its potential as a pharmacophore, the unique structure of this compound makes it a valuable candidate for development as a specialized research tool. The presence of distinct chemical handles—the pyrazole core, the brominated C5 position, and the fluorinated benzyl (B1604629) group—offers multiple avenues for its application in chemical biology and materials science.
The bromine atom makes the compound an ideal building block in synthetic chemistry. It can be used in various cross-coupling reactions to construct more complex molecular architectures, serving as a versatile intermediate for creating libraries of novel compounds. orientjchem.org Additionally, the fluorobenzyl group can act as a ¹⁹F NMR probe. Given the high sensitivity of ¹⁹F NMR and the low background signal in biological systems, analogues of this compound could be used to study protein-ligand interactions and probe the chemical environment of binding pockets.
The pyrazole ring itself is known to act as a ligand for various metal ions. chim.it This property could be exploited to develop new catalysts or functional materials. The bromo-substituted pyrazole could be used to synthesize novel organometallic complexes with unique catalytic or photophysical properties. Furthermore, in the context of drug discovery, it could serve as a fragment for fragment-based screening campaigns, where its binding to a biological target could be detected and then optimized to develop a higher-affinity lead compound.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenation of benzyl alcohols followed by nucleophilic substitution. Key steps include:
- Bromination : Reacting 2-fluorobenzyl alcohol with brominating agents (e.g., PBr₃ or NBS) under anhydrous conditions to introduce the bromine atom .
- Pyrazole Formation : Coupling the brominated intermediate with pyrazole precursors via [3+2] cycloaddition or nucleophilic substitution. Dimethyl sulfoxide (DMSO) or acetonitrile are common solvents, and reactions are conducted at 60–80°C for 6–12 hours .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in cross-coupling reactions .
Q. Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | PBr₃, CH₂Cl₂, 0°C → RT | 78 | >95% |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMSO, 80°C | 65 | >90% |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation and purity assessment:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 4.44 ppm for CH₂ in the benzyl group) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ observed at 281.02 Da) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for structure-activity studies .
- HPLC : Validates purity (>95% for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions often arise from overlapping signals or impurities. Strategies include:
- Multi-Technique Cross-Validation : Compare NMR with HRMS and IR to confirm functional groups .
- Decoupling Experiments : Simplify complex NMR spectra (e.g., NOESY for spatial proximity analysis) .
- Crystallographic Refinement : Use single-crystal X-ray data to unambiguously assign bond lengths/angles .
Example Case :
A reported δ 7.34–7.49 ppm doublet in 1H NMR was initially misassigned to aromatic protons but corrected via HSQC to a pyrazole-CH coupling .
Q. What mechanistic insights guide the design of substitution reactions involving this compound?
Methodological Answer: The bromine atom at the pyrazole 5-position is electron-withdrawing, enhancing reactivity in SNAr (nucleophilic aromatic substitution). Key considerations:
- Leaving Group Activation : Bromine’s electronegativity facilitates displacement by nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃, DMF, 100°C) .
- Steric Effects : The 2-fluorobenzyl group may hinder nucleophilic attack at the adjacent position, requiring polar aprotic solvents (e.g., DMSO) to reduce steric crowding .
Q. How can researchers investigate the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities to enzymes/receptors. Fluorine’s electronegativity often targets ATP-binding pockets in kinases .
- In Vitro Assays : Use fluorescence polarization or SPR to measure binding kinetics. For example, antifungal activity (IC₅₀) was tested against Candida albicans via microdilution assays .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) to prioritize derivatives .
Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole ring?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., SEM) to steer electrophilic attacks to the desired position .
- Metal-Mediated Coupling : Use Pd-catalyzed Suzuki-Miyaura to selectively functionalize the 5-bromo position .
- Computational Modeling : DFT calculations predict charge distribution, identifying reactive sites for halogenation or alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
